molecular formula C13H18ClN3O2 B10844132 4-Chloro-N-(3-morpholinopropyl)nicotinamide

4-Chloro-N-(3-morpholinopropyl)nicotinamide

Cat. No.: B10844132
M. Wt: 283.75 g/mol
InChI Key: XYKBQKHBJFXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The incorporation of a morpholine ring and a chloro substituent in the nicotinamide structure enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted nicotinamide derivatives.

    Oxidation: Oxidized forms of the nicotinamide ring.

    Reduction: Reduced forms of the nicotinamide ring.

    Hydrolysis: Nicotinic acid and 3-morpholinopropylamine.

Scientific Research Applications

4-Chloro-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. The chloro substituent at the 4-position also contributes to its distinct biological activities compared to other nicotinamide derivatives .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H18ClN3O2/c14-12-2-4-15-10-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18)

InChI Key

XYKBQKHBJFXZSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.